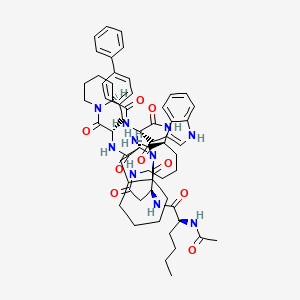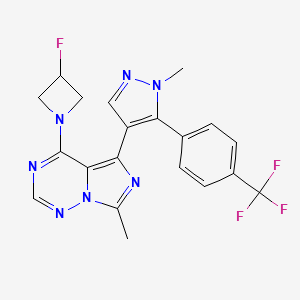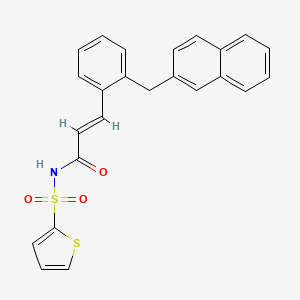![molecular formula C20H27NO B10780075 3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)
3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes:: The synthetic route to CHEMBL2180640 involves the following steps:
Alkylation: The compound is synthesized by alkylating an aromatic ring with a propylamine group (CCC).
Aromatic Hydroxylation: The resulting intermediate undergoes aromatic hydroxylation, introducing a hydroxyl group (OH) onto the aromatic ring.
Final Alkylation: Another alkylation step adds a second propylamine group to the aromatic ring.
- Alkylation steps typically use strong bases (e.g., sodium hydride or potassium tert-butoxide) and appropriate solvents (e.g., dimethyl sulfoxide or tetrahydrofuran).
- Aromatic hydroxylation may involve oxidative conditions (e.g., using hydrogen peroxide or m-chloroperbenzoic acid).
Industrial Production::
Análisis De Reacciones Químicas
CHEMBL2180640 likely undergoes the following reactions:
Oxidation: The hydroxylation step involves oxidation of the aromatic ring.
Alkylation: Both initial and final alkylation steps are examples of this reaction type.
Substitution: The aromatic ring can undergo substitution reactions due to its electron-rich nature.
Common reagents and conditions:
- Alkylation: Strong bases, alkyl halides.
- Aromatic hydroxylation: Oxidants (e.g., hydrogen peroxide).
- Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Major products:
- The final product is CHEMBL2180640, an aromatic compound with two propylamine substituents and a hydroxyl group.
Aplicaciones Científicas De Investigación
Medicine: Investigate its pharmacological properties, such as receptor binding and therapeutic effects.
Chemistry: Explore its reactivity and use as a synthetic intermediate.
Biology: Study its impact on cellular processes.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets. Unfortunately, detailed information on these targets and pathways remains elusive.
Comparación Con Compuestos Similares
CHEMBL2180640’s uniqueness lies in its specific combination of substituents. Similar compounds may include other alkylated aromatic derivatives, but none may precisely match its structure.
Propiedades
Fórmula molecular |
C20H27NO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[2-[butyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C20H27NO/c1-2-3-14-21(15-12-18-8-5-4-6-9-18)16-13-19-10-7-11-20(22)17-19/h4-11,17,22H,2-3,12-16H2,1H3 |
Clave InChI |
SDERQNAMIWOFFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)

![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)


![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)
![4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10780055.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)

![3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B10780077.png)